Flazin is isolated from various natural sources, notably from the juice of cherry tomatoes (Solanum lycopersicum var. cerasiforme) and the fruiting bodies of certain fungi like Suillus granulatus . It belongs to the class of alkaloids, specifically β-carbolines, which are known for their diverse biological activities, including antioxidant properties and potential neuroprotective effects .
Flazin can be synthesized through several methods, including total synthesis and extraction from natural sources. A notable synthetic approach involves the oxidation of tryptophan derivatives or carbohydrates under mild conditions using copper catalysts .
For example, a study highlighted the synthesis of flazin analogues where various substituents were introduced at specific positions on the β-carboline structure to evaluate their biological activities .
Flazin's molecular structure is characterized by a β-carboline core, which consists of a fused indole and pyridine ring system. The structure includes a hydroxymethylfuran moiety at the 1-position, contributing to its unique chemical properties.
The structural integrity and purity of flazin can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which have shown that synthesized flazin possesses a purity exceeding 95% .
Flazin undergoes various chemical reactions that highlight its reactivity and potential applications. Notably, it acts as an inhibitor of non-enzymatic glycation processes, which are implicated in diabetic complications.
These reactions underscore flazin's potential therapeutic roles in managing metabolic disorders.
Flazin's mechanism of action involves multiple pathways:
These mechanisms collectively contribute to its bioactive profile.
Flazin exhibits several notable physical and chemical properties:
These properties are crucial for understanding its formulation in dietary supplements or pharmaceutical applications.
Flazin has diverse scientific applications:
Flazin (1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid) is a β-carboline alkaloid characterized by a tricyclic pyrido[3,4-b]indole core fused with a hydroxymethyl-substituted furan ring at the C1 position. This structure confers unique fluorescence properties and bioactivity. Unlike simpler β-carbolines formed via Pictet–Spengler reactions, flazin synthesis proceeds through a multi-step pathway involving:
Critical factors influencing synthesis include:
Table 1: Key Precursors and Conditions for Flazin Synthesis
Precursor | Reaction Temperature | Relative Yield | Primary Intermediate |
---|---|---|---|
Fructose | 80°C | High | 3-Deoxyglucosone |
Glucose | 80°C | Moderate | 3-Deoxyglucosone |
Sucrose | 80°C (acidic pH) | Low-Moderate | Fructose/Glucose |
5-HMF* | 80°C | Negligible | N/A |
*5-(Hydroxymethyl)furfural
Flazin occurs naturally in foods subjected to microbial fermentation or thermal processing, where tryptophan and carbohydrates interact. Major sources include:
Table 2: Flazin Occurrence in Select Foods
Food Category | Mean Concentration | Range | Samples (n) |
---|---|---|---|
Soy sauce | 9.4 µg/mL | 2.5–22.3 µg/mL | 4 |
Tomato paste (concentrate) | 13.9 µg/g | 12.5–16.7 µg/g | 3 |
Ketchup | 1.9 µg/g | 1.2–2.4 µg/g | 3 |
Beer | 96.0 ng/mL | 41.5–154.7 ng/mL | 3 |
Dried apricots | 1.7 µg/g | Single sample | 1 |
Flazin is absent in fresh, unprocessed tomatoes or soybeans, confirming its formation during food processing [3].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary method for quantifying trace flazin in complex matrices due to its sensitivity and specificity. Key methodological aspects include:
Table 3: LC-MS/MS Performance Metrics for Flazin Analysis
Parameter | Flualprazolam (Comparative) | Isotonitazene (Comparative) | Flazin (Food Matrices) |
---|---|---|---|
Linear range (ng/mL) | 1–100 | 1–100 | 1–500* |
LOD (ng/mL) | 0.608 | 0.192 | 0.5–1.0 |
LOQ (ng/mL) | 1.842 | 0.584 | 1.5–3.0 |
Recovery (%) | 97.0–98.0 | 71.9–75.5 | 85–105 |
Precision (%RSD) | <7.07 | <6.24 | <10 |
*Estimated from food data in [3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR complements LC-MS/MS by providing structural elucidation without chromatographic separation:
Hybrid LC-NMR systems further enable automated structural characterization of flazin directly from chromatographic peaks, though sensitivity remains lower than LC-MS/MS [4].
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